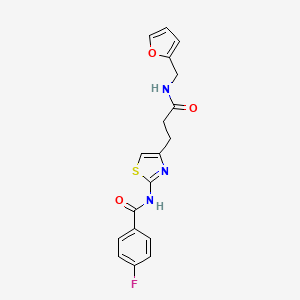

![molecular formula C20H22FN3O2S B2744118 1-((1-((2-氟苯基)磺酰基)哌啶-4-基)甲基)-2-甲基-1H-苯并[d]咪唑 CAS No. 1206999-83-8](/img/structure/B2744118.png)

1-((1-((2-氟苯基)磺酰基)哌啶-4-基)甲基)-2-甲基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

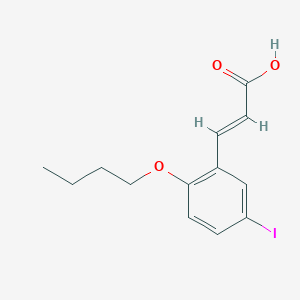

The compound “1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, which is a common feature in many pharmaceuticals , a sulfonyl group attached to a fluorophenyl ring, and a 2-methyl-1H-benzo[d]imidazole moiety.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl group could act as a leaving group in certain reactions, and the benzo[d]imidazole ring could participate in electrophilic aromatic substitution reactions, among others .科学研究应用

Serotonin 5-HT2 Antagonism

Research has highlighted the synthesis and evaluation of indole derivatives, including those with structural motifs related to the query compound, for their affinity and selectivity towards the serotonin 5-HT2 receptor. These compounds have shown potential as centrally acting agents, with implications for treating various CNS disorders due to their receptor binding properties (Andersen et al., 1992).

Cancer Therapy

Novel anaplastic lymphoma kinase (ALK) inhibitors have been developed for cancer treatment, demonstrating the role of related compounds in advancing therapeutic options. These inhibitors, including compounds structurally akin to the query chemical, have been examined for their pharmacokinetics and metabolic stability, showcasing the importance of chemical modification to enhance therapeutic efficacy and reduce adverse effects (Teffera et al., 2013).

Antimicrobial Activity

Compounds with the benzo[d]imidazole backbone have been investigated for their antimycobacterial activity. This includes the synthesis and evaluation of fluorinated benzothiazolo imidazole compounds, which have shown promise in antimicrobial applications. Such studies underline the potential of these compounds in addressing resistant microbial strains and developing new antibiotics (Sathe et al., 2011).

Corrosion Inhibition

Research into the use of benzimidazole derivatives as corrosion inhibitors for steel in acidic environments demonstrates the application of these compounds in industrial and engineering contexts. The efficacy of these inhibitors highlights their potential in protecting materials and extending the lifespan of metal-based infrastructure (Yadav et al., 2016).

Drug Metabolism Studies

Studies on the metabolism of drugs, such as SAM-760, a 5HT6 antagonist, emphasize the relevance of understanding the metabolic pathways and interactions of benzimidazole sulfonamide derivatives. This research aids in predicting drug-drug interactions and optimizing pharmacokinetic profiles for better therapeutic outcomes (Sawant-Basak et al., 2018).

作用机制

Target of Action

The compound, also known as 1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole, is a complex molecule that may interact with multiple targetsSimilar compounds with indole and piperidine structures have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical Pathways

For instance, indole derivatives have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .

Result of Action

Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial activity .

属性

IUPAC Name |

1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2S/c1-15-22-18-7-3-4-8-19(18)24(15)14-16-10-12-23(13-11-16)27(25,26)20-9-5-2-6-17(20)21/h2-9,16H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWFSXSCKGSCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

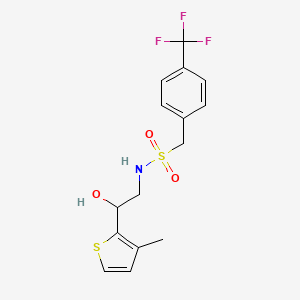

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)

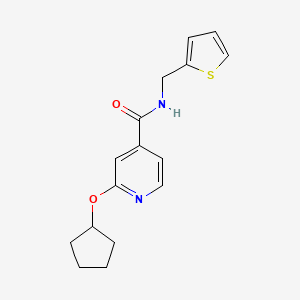

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)

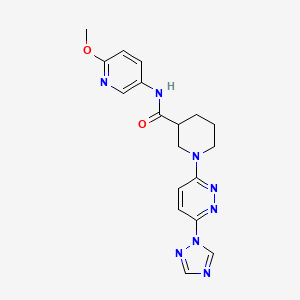

![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)

![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)

![Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate](/img/structure/B2744051.png)

![2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2744054.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2744055.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)